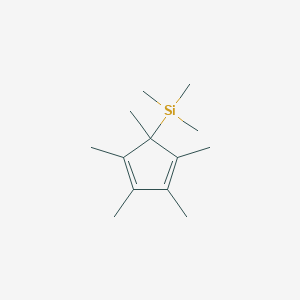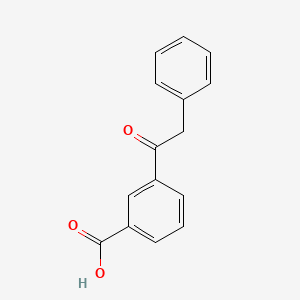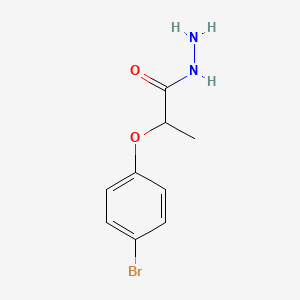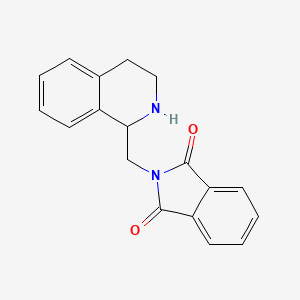
2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione
描述
The compound 2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione is a derivative of isoquinoline-1,3-dione, a scaffold that has been identified for its potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase . The structure of this compound suggests that it may have interesting biological activities, given the pharmacological significance of its core chemical structure.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones have been prepared using an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Additionally, a new efficient synthesis of isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones has been developed via a sequential Ugi/cyclization reaction, which could potentially be adapted for the synthesis of 2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been characterized using 1D and 2D NMR spectroscopy, including COSY and HSQC techniques . These methods provide detailed information about the correlation between protons and the adjacent carbons, which is essential for confirming the structure of such compounds.
Chemical Reactions Analysis
Isoquinoline-1,3-dione derivatives have been involved in various chemical reactions. For example, they have been hydroxylated under transition-metal-free and reductant-free conditions, which is a mild and broadly applicable methodology . Moreover, photoinduced reactions of isoquinolinetriones with diphenylacetylenes have led to the synthesis of dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-1,3-dione derivatives are influenced by their interaction with metal ions. For instance, 2-hydroxyisoquinoline-1,3(2H,4H)-dione forms complexes with Mg(2+) and Mn(2+), which are essential for its biological activity . The antiviral activities of these compounds have been evaluated, and their ability to inhibit viral replication in cell lines has been documented .
科学研究应用
Synthesis and Characterization
- The compound has been involved in the synthesis of hydantoins and thiohydantoins derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds were cyclized to produce various hydantoins and thiohydantoins, demonstrating its utility in complex chemical syntheses (Macháček et al., 2006).
Corrosion Inhibition
- A study synthesized 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, which demonstrated inhibiting activity of corrosion for mild steel in acidic media. This indicates its potential application in corrosion protection (Aouine et al., 2011).
Advanced Organic Synthesis Techniques
- Research has shown its use in new synthesis methods of isoquinoline-1,3(2H,4H)-diones or isoindolin-1-ones via sequential Ugi/cyclization reaction, highlighting its role in developing novel organic synthesis strategies (Yuan et al., 2016).
Structural and Spectroscopic Analysis
- The structure of derivatives like 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione has been characterized using NMR spectroscopy, emphasizing its importance in structural chemistry (Dioukhane et al., 2021).
Chemical Transformation and Reactivity
- Studies have explored its transformation capabilities, such as in the oxidative fission of α-substituted β-diketones by selenium dioxide, showcasing its versatility in chemical reactions (Howe & Johnson, 1972).
Crystal Structure and Hirshfeld Surface Analysis
- Research on compounds like 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione revealed insights into crystal structure and Hirshfeld surface analysis, contributing to the field of crystallography (Prathap et al., 2017).
Pharmaceutical Applications
- A study on magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones revealed their potential as inhibitors of HIV-1 integrase and/or the HIV-1 reverse transcriptase ribonuclease H domain, suggesting a role in antiviral drug development (Billamboz et al., 2011).
属性
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOHRYLFPGOMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386063 | |
| Record name | 2-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione | |
CAS RN |
310451-86-6 | |
| Record name | 2-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



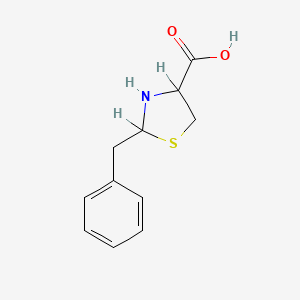
![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)
![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)
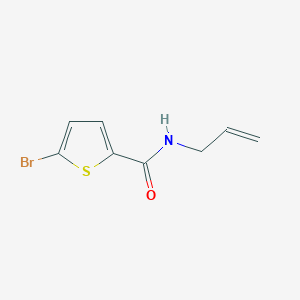
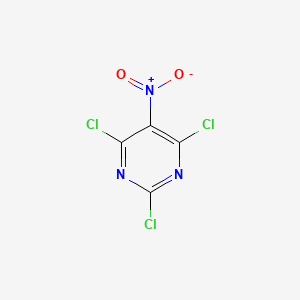
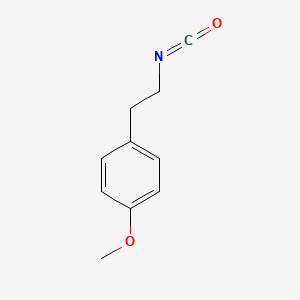
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
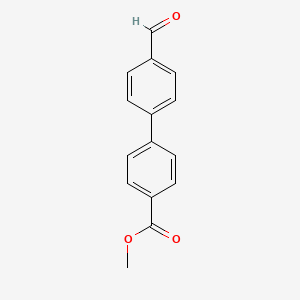

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)
![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)
